molecular formula C13H11BrO5 B13003699 6-Bromo-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid

6-Bromo-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B13003699
M. Wt: 327.13 g/mol
InChI Key: KCZXHBUJCJWSQZ-UHFFFAOYSA-N
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Description

6-Bromo-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 6th position, an isopropoxy group at the 7th position, and a carboxylic acid group at the 3rd position of the chromene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid typically involves the following steps:

    Bromination: The starting material, 7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid, is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

    Cyclization: The brominated intermediate undergoes cyclization to form the chromene ring structure. This step may involve heating the intermediate in the presence of a base such as sodium hydroxide or potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in water.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.

    Substitution: Substituted derivatives with azide, cyano, or amino groups replacing the bromine atom.

Scientific Research Applications

6-Bromo-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of various biologically active molecules with potential therapeutic applications.

    Biological Studies: It is used in studies to investigate its effects on biological systems, including its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules and natural product analogs.

    Industrial Applications: It is used in the development of new materials and chemical processes, including the synthesis of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 6-Bromo-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in biological processes, leading to altered cellular functions.

    Receptor Binding: Binding to specific receptors on the cell surface or within cells, triggering signaling pathways that result in physiological responses.

    DNA Interaction: Interacting with DNA to modulate gene expression and cellular activities.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-oxo-2H-chromene-3-carboxylic acid: Similar structure but lacks the isopropoxy group at the 7th position.

    7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid: Contains a hydroxyl group at the 7th position instead of an isopropoxy group.

    7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid: Contains a diethylamino group at the 7th position instead of an isopropoxy group.

Uniqueness

6-Bromo-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of both the bromine atom and the isopropoxy group, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H11BrO5

Molecular Weight

327.13 g/mol

IUPAC Name

6-bromo-2-oxo-7-propan-2-yloxychromene-3-carboxylic acid

InChI

InChI=1S/C13H11BrO5/c1-6(2)18-11-5-10-7(4-9(11)14)3-8(12(15)16)13(17)19-10/h3-6H,1-2H3,(H,15,16)

InChI Key

KCZXHBUJCJWSQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C2C=C(C(=O)OC2=C1)C(=O)O)Br

Origin of Product

United States

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